2-(Chloromethyl)-1-benzothiophene

Catalog No.
S732151
CAS No.
2076-88-2
M.F
C9H7ClS
M. Wt
182.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-1-benzothiophene

CAS Number

2076-88-2

Product Name

2-(Chloromethyl)-1-benzothiophene

IUPAC Name

2-(chloromethyl)-1-benzothiophene

Molecular Formula

C9H7ClS

Molecular Weight

182.67 g/mol

InChI

InChI=1S/C9H7ClS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2

InChI Key

JHDSVVPTMIYVGV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)CCl

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCl

The exact mass of the compound 2-(Chloromethyl)-1-benzothiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

-(Chloromethyl)-1-benzothiophene (CMBT) is a versatile building block used in organic synthesis, particularly for the construction of five-membered heterocycles. Its reactive chloromethyl group readily participates in various reactions, including:

  • Nucleophilic substitution: CMBT acts as an electrophile, where the chlorine atom is displaced by a nucleophile, forming a new carbon-carbon or carbon-heteroatom bond. This reaction allows the introduction of diverse functional groups into the target molecule.
  • Cyclization: The chloromethyl group can participate in intramolecular cyclization reactions, leading to the formation of various ring structures. This approach is valuable in constructing complex molecules with specific functionalities.

Synthesis of Heterocyclic Compounds:

CMBT plays a crucial role in synthesizing various heterocyclic compounds, including:

  • Furan derivatives: CMBT reacts with furan rings to form diverse substituted furans, which are important scaffolds in medicinal chemistry and material science.
  • Thiophene derivatives: CMBT can be used to synthesize substituted thiophenes, another class of heterocycles with diverse applications in drug discovery and organic materials.
  • Pyrrole derivatives: CMBT participates in the synthesis of pyrroles, which are essential building blocks for natural products and pharmaceuticals.

Synthetic Applications beyond Heterocycles:

CMBT finds applications beyond heterocyclic synthesis, including:

  • Preparation of alkenes: CMBT can be converted into alkenes through dehydrohalogenation reactions, providing access to unsaturated carbon-carbon bonds crucial for various organic molecules.
  • Functionalization of aromatic compounds: CMBT can be employed for the selective functionalization of aromatic rings through Friedel-Crafts alkylation reactions, introducing desired functionalities onto aromatic molecules.

2-(Chloromethyl)-1-benzothiophene is a chemical compound characterized by its unique structure, which includes a benzothiophene moiety with a chloromethyl group attached. The molecular formula for this compound is C₉H₇ClS, and it has a molecular weight of approximately 188.67 g/mol. This compound appears as a colorless to pale yellow liquid and is noted for its strong irritant properties, particularly affecting mucous membranes and skin. It is also recognized for its labile nature, which makes it susceptible to decomposition and polymerization under certain conditions .

  • Skin and eye irritant: The chloromethyl group can react with tissues, causing irritation.
  • Suspected carcinogen: Halogenated aromatic compounds can be suspected carcinogens, requiring caution when handling.

The reactivity of 2-(Chloromethyl)-1-benzothiophene can be attributed to the presence of both the chloromethyl and benzothiophene functionalities. Common reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution, making it possible to introduce substituents at various positions on the aromatic system.
  • Cyclization Reactions: The compound can also engage in cyclization reactions, forming more complex structures through intramolecular interactions.

The synthesis of 2-(Chloromethyl)-1-benzothiophene can be achieved via several methods:

  • Chloromethylation of Benzothiophene: This method involves the reaction of benzothiophene with chloromethylating agents such as formaldehyde in the presence of hydrochloric acid. The process typically requires controlled temperatures to minimize side reactions and maximize yield .
  • Reactions with Thiophenes: Another approach includes chloromethylation using thiophenes as starting materials, where the introduction of the chloromethyl group occurs under acidic conditions .
  • Direct Synthesis from Precursors: Various synthetic routes may involve starting from simpler thiophene derivatives, followed by functionalization steps to introduce the chloromethyl group.

2-(Chloromethyl)-1-benzothiophene finds applications in several fields:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities.
  • Material Science: The compound can serve as a precursor for synthesizing polymeric materials or specialty chemicals.
  • Chemical Intermediates: It is utilized as an intermediate in organic synthesis, particularly in the production of more complex organic molecules.

Interaction studies involving 2-(Chloromethyl)-1-benzothiophene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and synthetic applications. For instance:

  • Nucleophile Interactions: Investigations into how different nucleophiles react with the chloromethyl group provide insights into its utility in synthetic chemistry.
  • Biological

Several compounds share structural similarities with 2-(Chloromethyl)-1-benzothiophene, including:

Compound NameStructure TypeNotable Features
BenzothiopheneAromatic thiopheneBase structure for many derivatives
2-MethylbenzothiopheneMethyl-substitutedExhibits different biological activity profiles
3-ChlorobenzothiopheneChlorine-substitutedSimilar reactivity but differs in substitution
2-(Bromomethyl)-1-benzothiopheneBromine instead of ChlorinePotentially different reactivity patterns

Uniqueness: 2-(Chloromethyl)-1-benzothiophene stands out due to its specific chloromethyl substitution on the benzothiophene ring, which influences both its chemical reactivity and biological activity compared to other derivatives.

Molecular Structure and Conformational Analysis

2-(Chloromethyl)-1-benzothiophene exhibits a fused bicyclic aromatic structure consisting of a benzene ring condensed with a thiophene ring, with a chloromethyl substituent at the 2-position [1] [2]. The compound has the molecular formula C₉H₇ClS and a molecular weight of 182.67 g/mol [1] [3]. The canonical SMILES notation is C1=CC=C2C(=C1)C=C(S2)CCl, which represents the structural connectivity of the molecule [1] [2].

The benzothiophene core maintains a planar configuration due to the aromatic π-electron delocalization across both rings [4]. Computational studies on related benzothiophene derivatives indicate that the fused ring system exhibits minimal deviation from planarity, with the sulfur atom participating in the aromatic conjugation [5] [6]. The chloromethyl substituent at the 2-position introduces conformational flexibility, with the C-CH₂Cl bond capable of rotation around the C-C single bond [7].

Density functional theory calculations on similar benzothiophene compounds reveal that the thiophene ring exhibits slightly different bond lengths compared to the benzene portion, with the C-S bonds being longer than typical C-C aromatic bonds [6] [8]. The chloromethyl group adopts a staggered conformation relative to the aromatic plane to minimize steric interactions [7].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 2-(chloromethyl)-1-benzothiophene [9] [10]. In proton nuclear magnetic resonance spectra, the aromatic protons appear in the characteristic downfield region between 7.2 and 7.9 parts per million [9] [11]. The benzothiophene ring system exhibits distinct chemical shift patterns, with the protons on the benzene ring typically appearing at different chemical shifts than those on the thiophene ring due to the different electronic environments [10] [12].

The chloromethyl group displays characteristic resonances, with the methylene protons (CH₂Cl) appearing as a singlet around 4.8 parts per million due to their proximity to the electronegative chlorine atom [11]. This downfield shift is consistent with the deshielding effect of the chlorine substituent [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon atoms distributed across the 120-140 parts per million range, with the quaternary carbons appearing at different positions than the protonated carbons [10] [11]. The chloromethyl carbon typically appears around 40 parts per million, reflecting the carbon directly bonded to chlorine [11] [14].

Mass Spectrometry Profile

Mass spectrometric analysis of 2-(chloromethyl)-1-benzothiophene yields characteristic fragmentation patterns [1] [15]. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular weight of the compound [1]. The protonated molecular ion [M+H]⁺ is observed at mass-to-charge ratio 183.00298 [1].

The compound exhibits typical fragmentation patterns associated with chloromethyl-substituted aromatic compounds [15]. Loss of the chloromethyl group (loss of 49 mass units) represents a common fragmentation pathway, resulting in the formation of the benzothiophene cation [15]. Additional fragmentation involves loss of chlorine (loss of 35 mass units) and methylene chloride (loss of 48 mass units) [15].

Tandem mass spectrometry studies reveal that the benzothiophene ring system remains relatively stable under collision-induced dissociation conditions, with the chloromethyl substituent being the primary site of fragmentation [15].

Infrared Spectroscopic Features

Infrared spectroscopy of 2-(chloromethyl)-1-benzothiophene reveals characteristic absorption bands that correspond to specific functional groups within the molecule [9] [16] [17]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3080 and 3120 wavenumbers, which is typical for heteroaromatic compounds such as thiophenes [16] [17].

The chloromethyl group contributes distinct vibrational features, with the methylene carbon-hydrogen stretching modes appearing between 2940 and 3000 wavenumbers [17] [18]. The carbon-chlorine stretching vibration is observed in the lower frequency region between 600 and 750 wavenumbers [17].

Aromatic carbon-carbon stretching vibrations characteristic of the benzothiophene ring system appear between 1450 and 1600 wavenumbers [16] [17]. The thiophene ring contributes specific vibrational modes, with carbon-sulfur stretching vibrations typically observed between 600 and 800 wavenumbers [16] [17].

The infrared spectrum also displays combination and overtone bands that arise from the coupling of fundamental vibrational modes within the rigid aromatic framework [17] [19].

Physical Constants and Measurable Parameters

Melting Point and Boiling Point Determinations

The thermal properties of 2-(chloromethyl)-1-benzothiophene have been reported in various studies, though specific melting point and boiling point data for this exact compound remain limited in the available literature [20] [21]. Related chloromethyl thiophene derivatives show boiling points in the range of 150-160 degrees Celsius at standard atmospheric pressure [20] [21].

Comparative analysis with structurally similar compounds suggests that the benzothiophene core contributes to thermal stability relative to simple thiophene derivatives [22] [23]. The presence of the chloromethyl substituent is expected to influence both melting and boiling points through intermolecular interactions and molecular weight effects [24] [21].

Computational predictions based on molecular structure and intermolecular forces suggest that 2-(chloromethyl)-1-benzothiophene likely exhibits a boiling point in the range of 250-300 degrees Celsius, though experimental verification is required [25] [23].

Solubility Profile in Various Solvents

The solubility characteristics of 2-(chloromethyl)-1-benzothiophene are influenced by its aromatic nature and the presence of the polar chloromethyl group [24] [21]. The compound demonstrates solubility in organic solvents such as acetonitrile and chloroform, as indicated by spectroscopic studies conducted in these media [21].

The benzothiophene core provides lipophilic character, facilitating dissolution in nonpolar and moderately polar organic solvents [24] [5]. The chloromethyl substituent introduces some polar character, potentially enhancing solubility in more polar organic solvents compared to unsubstituted benzothiophene [24].

Aqueous solubility is expected to be limited due to the predominantly aromatic and lipophilic nature of the molecule [24]. The compound likely exhibits good solubility in aromatic solvents, ethers, and halogenated solvents [21].

Predicted Collision Cross Section Analysis

Collision cross section analysis provides important information about the molecular size and shape in the gas phase [1]. For 2-(chloromethyl)-1-benzothiophene, computational predictions yield specific collision cross section values for various ionization adducts [1].

AdductMass-to-Charge RatioPredicted Collision Cross Section (Ų)
[M+H]⁺183.00298132.9
[M+Na]⁺204.98492145.3
[M-H]⁻180.98842138.7
[M+NH₄]⁺200.02952157.9
[M+K]⁺220.95886140.2

The collision cross section values reflect the molecular geometry and can be used for identification purposes in ion mobility spectrometry applications [1]. The variations in collision cross section between different adducts arise from differences in the coordination of cations and the resulting changes in molecular conformation [1].

Crystallographic Studies

Crystallographic studies of 2-(chloromethyl)-1-benzothiophene are limited in the current literature, though structural studies of related benzothiophene derivatives provide insight into expected crystalline behavior [4] [26]. Benzothiophene compounds typically crystallize with planar molecular geometries that facilitate π-π stacking interactions between adjacent molecules [4] [27].

The chloromethyl substituent is expected to influence crystal packing through intermolecular interactions, potentially including weak hydrogen bonding and dipole-dipole interactions [7] [27]. Similar chloromethyl-substituted heterocycles have been shown to form extended hydrogen-bonded networks in the solid state [7].

X-ray crystallographic analysis of related 2-chloromethyl heterocycles reveals that the chloromethyl group often adopts conformations that minimize steric conflicts while maximizing favorable intermolecular interactions [7] [28]. The crystal structures typically exhibit close packing arrangements that optimize van der Waals interactions [27] [29].

Electronic Properties

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Levels

The electronic structure of 2-(chloromethyl)-1-benzothiophene can be understood through analysis of frontier molecular orbitals [30] [5]. Computational studies on benzothiophene derivatives indicate that the highest occupied molecular orbital energy levels typically range from -5.0 to -5.5 electron volts [30] [5].

The benzothiophene core contributes significantly to both the highest occupied molecular orbital and lowest unoccupied molecular orbital, with the sulfur atom participating in the aromatic π-system [5] [31]. The chloromethyl substituent has a minimal direct contribution to the frontier orbitals but influences the electronic distribution through inductive effects [32] [33].

Density functional theory calculations on related compounds suggest that the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital falls in the range of 3.5 to 4.0 electron volts, indicating significant aromatic stabilization [30] [31]. The electronic properties are sensitive to molecular conformation, with planar arrangements favoring extended conjugation [34] [32].

Chloromethylation Approaches to Benzothiophenes

Chloromethylation reactions represent the most direct approach for introducing chloromethyl groups into aromatic systems, including benzothiophenes. The transformation of benzothiophenes to their chloromethyl derivatives has been extensively studied using various methodologies, with the classical Blanc chloromethylation reaction serving as the foundational approach [1] [2].

Mechanism of Aromatic Chloromethylation

The mechanism of aromatic chloromethylation follows a typical electrophilic aromatic substitution pathway, proceeding through the formation of electrophilic intermediates. The classical Blanc chloromethylation involves the reaction of formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts [1] [2].

The mechanistic pathway initiates with the coordination of formaldehyde to the Lewis acid catalyst, typically zinc chloride, resulting in the formation of an activated electrophilic species. The most widely accepted mechanistic proposal involves the generation of a protonated hydroxymethyl cation intermediate [1] [3]. Under zinc chloride catalysis, formaldehyde coordinates to the metal center, followed by protonation to form the electrophilic hydroxymethyl species.

The electrophilic attack occurs preferentially at the electron-rich positions of the benzothiophene ring system. Benzothiophenes exhibit nucleophilic character primarily at the 2-position and 3-position, with the 2-position generally showing higher reactivity due to favorable orbital overlap and resonance stabilization [2] [3]. The intermediate benzylic alcohol formed upon electrophilic attack undergoes rapid chlorination under the acidic reaction conditions, yielding the final chloromethyl product.

Alternative mechanistic pathways have been proposed involving chlorocarbenium cation intermediates or chloromethyloxonium species [1] [2]. These pathways become more prominent under specific reaction conditions or with modified electrophilic reagents. The exact nature of the electrophilic species depends on the specific Lewis acid catalyst employed and the reaction conditions.

Optimization Parameters for Selective Chloromethylation

The successful chloromethylation of benzothiophenes requires careful optimization of multiple reaction parameters to achieve high yields and selectivity while minimizing side reactions. Temperature control represents a critical factor, as elevated temperatures promote unwanted diarylmethane formation through secondary alkylation reactions [1] [3] [4].

Catalyst selection significantly influences both reactivity and regioselectivity patterns. Zinc chloride emerges as the most commonly employed catalyst due to its moderate Lewis acidity and ability to activate formaldehyde without promoting excessive side reactions [1] [4]. The catalyst loading typically ranges from 1.0 to 2.0 equivalents relative to the aromatic substrate. Aluminum chloride, while more reactive, tends to favor diarylmethane formation and requires more stringent reaction conditions [3].

Recent advances have introduced alternative catalytic systems showing improved selectivity profiles. Zinc iodide catalysis has demonstrated enhanced efficiency in chloromethylation reactions using dimethoxymethane as the formaldehyde source [4]. This system operates at reduced temperatures (5-10°C) with reaction times of 0.5-2 hours, providing yields of 76-85% with excellent C2-selectivity.

Solvent effects play a crucial role in determining reaction outcomes. Dichloromethane serves as the preferred solvent due to its ability to dissolve both organic substrates and Lewis acid catalysts while maintaining chemical inertness under reaction conditions [1] [4]. Carbon disulfide and nitromethane have also been employed as alternative solvents, particularly when using aluminum chloride catalysis [3].

Influence of Reaction Conditions on Regiochemistry

The regioselectivity of benzothiophene chloromethylation depends on several interrelated factors including electronic effects, steric considerations, and reaction conditions. Benzothiophenes typically exhibit preferential chloromethylation at the 2-position due to the higher nucleophilicity and favorable resonance stabilization at this site [1] [2].

Electronic substituents on the benzothiophene ring system significantly influence regioselectivity patterns. Electron-donating groups enhance the nucleophilicity of adjacent positions, while electron-withdrawing substituents decrease reactivity and can alter selectivity profiles [3]. Substituents at the 5-position of benzothiophene show minimal impact on 2-position selectivity, while 3-substituted derivatives often exhibit altered regioselectivity due to steric hindrance.

Temperature effects on regioselectivity become particularly pronounced at elevated temperatures, where thermodynamic control begins to compete with kinetic selectivity [1] [3]. Maintaining reaction temperatures below 20°C generally favors kinetic control and higher regioselectivity for 2-position substitution.

The choice of electrophilic reagent also influences regioselectivity outcomes. Traditional formaldehyde-hydrogen chloride systems show good 2-position selectivity, while chloromethyl ethers can exhibit different selectivity patterns depending on the specific ether employed [2] [4]. Methoxyacetyl chloride in combination with aluminum chloride provides excellent C2-selectivity under carefully controlled conditions [3].

Electrophilic Sulfur-Mediated Cyclization Routes

Electrophilic sulfur-mediated cyclization represents an alternative approach for constructing benzothiophene frameworks through intramolecular cyclization of appropriately substituted precursors. This methodology offers advantages in terms of regioselectivity and functional group tolerance compared to direct chloromethylation approaches.

Dimethyl(thiodimethyl)sulfonium Tetrafluoroborate Methodology

Dimethyl(thiodimethyl)sulfonium tetrafluoroborate has emerged as a highly effective electrophilic sulfur reagent for the synthesis of benzothiophenes through cyclization of alkynyl thioanisoles [5] [6]. This methodology provides access to 2,3-disubstituted benzothiophenes with excellent yields and introduces a valuable thiomethyl group at the 3-position.

The reaction protocol involves treatment of 2-alkynyl thioanisoles with dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equivalents) in dichloromethane at room temperature for 24 hours [5] [6]. The reaction demonstrates broad substrate scope, accommodating various substituted alkynes with yields ranging from 78-92%. Aromatic substituents on the alkyne terminus are well-tolerated, including both electron-rich and electron-poor systems.

The synthetic utility of this methodology is demonstrated through its scalability. Gram-scale reactions (4.6 mmol substrate) proceed efficiently, providing the cyclized product in 87% yield without significant loss of efficiency [5]. The reaction tolerates various functional groups including ketones, esters, halides, and aromatic ethers, making it suitable for complex molecule synthesis.

Post-cyclization transformations expand the synthetic utility of the products. The thiomethyl group can be selectively oxidized to the corresponding sulfoxide using meta-chloroperbenzoic acid, providing access to sulfoxide-containing benzothiophenes in 82% yield [5]. This transformation introduces additional synthetic handles for further elaboration.

Mechanistic Considerations

The mechanistic pathway for dimethyl(thiodimethyl)sulfonium tetrafluoroborate-mediated cyclization involves initial nucleophilic attack of the alkyne on the electrophilic sulfur center [5] [6]. This generates a sulfonium intermediate with concomitant loss of dimethyl sulfide. The resulting three-membered sulfonium ring undergoes intramolecular cyclization through nucleophilic attack by the adjacent thiomethyl group.

The cyclization step proceeds through ring-opening of the strained three-membered sulfonium intermediate, leading to the formation of the benzothiophene ring system [5]. The final step involves demethylation of the resulting cationic intermediate through nucleophilic attack by the dimethyl sulfide generated in the initial step, completing the formation of the 3-thiomethylbenzothiophene product.

Mechanistic validation was achieved through model studies using diphenylacetylene as a substrate lacking the tethered nucleophilic thiomethyl group [5]. Under identical reaction conditions, diphenylacetylene underwent electrophilic addition to form the trans-1,2-bis(methylthio)-1,2-diphenylethene product, confirming the proposed reaction pathway and the role of the thiomethyl group in the cyclization process.

The regioselectivity of the cyclization is controlled by the inherent nucleophilicity of the sulfur atom and the geometrical constraints imposed by the alkyne substitution pattern [5]. The reaction shows excellent chemoselectivity, with no competing reactions observed under the standard reaction conditions.

Aryne Reaction Pathways

Aryne-mediated synthesis of benzothiophenes represents a powerful and versatile approach that enables the construction of diverse benzothiophene derivatives in a single synthetic operation. This methodology utilizes the electrophilic nature of aryne intermediates and their ability to undergo nucleophilic addition followed by cyclization.

o-Silylaryl Triflates and Alkynyl Sulfides Coupling

The coupling between o-silylaryl triflates and alkynyl sulfides provides an efficient one-step synthesis of 3-substituted benzothiophenes [7] [8]. This methodology employs readily accessible o-silylaryl triflates as aryne precursors and alkynyl sulfides as nucleophilic coupling partners.

The reaction protocol involves treatment of o-silylaryl triflates with cesium fluoride in acetonitrile at 80°C to generate the corresponding aryne intermediates [7] [8]. These highly electrophilic species undergo nucleophilic addition with alkynyl sulfides, followed by intramolecular cyclization to form the benzothiophene ring system. The reaction typically requires 12 hours to reach completion and provides products in moderate to good yields (71-89%).

Substrate scope investigations demonstrate broad tolerance for various substitution patterns on both coupling partners [7] [8]. Simple benzyne precursors react efficiently with aromatic and aliphatic alkynyl sulfides. Functionally substituted arynes, including 3-fluoro-, 3-bromo-, 3-methoxy-, and 3-amino-substituted systems, maintain reactivity while preserving the functional groups in the final products.

The methodology enables access to structurally diverse benzothiophenes including polyaromatic systems [7] [8]. Reactions with benzothiophene-derived and phenanthrene-derived aryne precursors successfully provide π-conjugated benzothiophene products, demonstrating the potential for constructing extended aromatic systems.

Regioselectivity in Benzothiophene Formation

The regioselectivity of aryne-alkynyl sulfide coupling is governed by the electronic properties of the aryne intermediate and the inherent nucleophilicity of the sulfur atom [7] [8]. For 3-substituted arynes bearing electron-withdrawing groups (fluorine, bromine, oxygen, nitrogen), selective carbon-sulfur bond formation occurs at the C1 position due to the inductive effects of the substituents.

Mechanistic studies using deuterated substrates provide insight into the reaction pathway [8]. Treatment of o-silylaryl triflates and alkynyl sulfides in deuterated acetonitrile results in partial deuterium incorporation, indicating that acetonitrile serves as a proton source through the sulfonium intermediate. Alternative proton sources include water present in the reagents or generated during the reaction.

The reaction mechanism proceeds through initial nucleophilic addition of the sulfur atom to the aryne intermediate, followed by cyclization to the alkyne carbon [7] [8]. Subsequent protonation of the resulting zwitterionic intermediate leads to the benzothiophene product. The regioselectivity is influenced by the electronic nature of aryne substituents, with electron-withdrawing groups directing nucleophilic attack to specific positions.

Competing reaction pathways include thia-Fries rearrangement of the silicate intermediate, leading to the formation of phenolate byproducts [8]. This side reaction becomes more prominent with certain substrate combinations and can be minimized through careful optimization of reaction conditions.

Modern Synthetic Innovations

Contemporary benzothiophene synthesis has witnessed significant advances through the development of transition metal-catalyzed methodologies and environmentally sustainable approaches. These innovations address limitations of traditional methods while expanding synthetic accessibility and functional group tolerance.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed methodologies have emerged as particularly valuable tools for benzothiophene synthesis, offering high efficiency and selectivity under relatively mild conditions [9] [10]. The palladium-catalyzed carbonylative approach to benzothiophene-3-carboxylic esters represents a significant advancement in direct benzothiophene functionalization.

The carbonylative cyclization of 2-(methylthio)phenylacetylenes proceeds through a mechanistic pathway involving triple bond coordination, followed by 5-endo-dig sulfur cyclization [9]. The reaction utilizes a simple palladium diiodide/potassium iodide catalytic system under aerobic conditions with carbon monoxide (40 atmospheres) and oxygen from air as the external oxidant. Reaction temperatures of 80-100°C are required, with reaction times of 24-36 hours depending on the substrate.

The catalytic system demonstrates excellent recyclability when employed in ionic liquid media [9]. Using 1-butyl-3-methylimidazolium tetrafluoroborate as solvent enables catalyst recycling without appreciable loss of activity over five cycles. This approach addresses sustainability concerns while maintaining synthetic efficiency.

Palladium-catalyzed direct β-arylation of benzothiophenes represents another significant methodological advance [10]. This room-temperature protocol achieves regioselective carbon-hydrogen bond functionalization at the 3-position with complete regioselectivity. The reaction employs aryl iodides as coupling partners and proceeds through a proposed Heck-type mechanistic pathway involving carbo-palladation followed by base-assisted elimination.

Copper-catalyzed cyclization methodologies provide alternative transition metal-based approaches with different selectivity profiles [11]. These methods typically employ copper iodide/xantphos catalytic systems and demonstrate good functional group tolerance under mild reaction conditions.

Green Chemistry Methodologies

Environmental sustainability has become an increasingly important consideration in benzothiophene synthesis, driving the development of metal-free and electrochemical methodologies [12] [11] [13]. These approaches minimize the use of toxic reagents and harsh reaction conditions while maintaining synthetic efficiency.

Electrochemical synthesis represents a particularly promising green chemistry approach [12]. The electrochemically-promoted synthesis of benzothiophene derivatives through reaction of sulfonhydrazides with internal alkynes proceeds under mild conditions without requiring transition metal catalysts. The reaction involves formation of a quaternary spirocyclization intermediate through selective ipso-addition, followed by sulfur migration to yield the final products.

Metal-free sulfoxide-directed methodologies provide another sustainable approach to benzothiophene synthesis [13] [14]. These reactions utilize benzothiophene S-oxides as precursors and proceed through interrupted Pummerer reactions to capture phenol and silane coupling partners. The methodology delivers C3-arylated and alkylated benzothiophenes with complete regioselectivity under metal-free and mild conditions.

The metal-free approach demonstrates excellent functional group tolerance and proceeds at room temperature in various solvents [14]. The reaction mechanism involves nucleophilic addition of phenols or silanes to the activated benzothiophene S-oxide, followed by charge-accelerated [15] [15]-sigmatropic rearrangement resulting in regioselective carbon-carbon bond formation.

Solvent-free methodologies represent additional advances in green chemistry approaches [11]. The transition metal and Lewis acid-free synthesis of acyl benzothiophenes through reaction with in situ generated acyl trifluoroacetates proceeds under solvent-free conditions, eliminating the need for halogenated solvents typically required in traditional methods.

Scalability and Industrial Synthesis Considerations

The translation of laboratory-scale benzothiophene synthesis to industrial applications requires careful consideration of scalability, cost-effectiveness, and environmental impact. Several key factors influence the viability of different synthetic approaches for large-scale production.

Economic considerations favor methodologies utilizing readily available and inexpensive starting materials [16]. Traditional chloromethylation approaches benefit from the low cost of formaldehyde and hydrogen chloride, but present challenges related to the formation of carcinogenic bis(chloromethyl) ether as a byproduct [2] [3]. This limitation necessitates sophisticated waste management protocols and specialized handling equipment for industrial implementation.

Catalyst cost and availability significantly impact industrial viability [16] [17]. Palladium-catalyzed methodologies, while highly efficient, face challenges related to the high cost and limited availability of palladium catalysts. However, the development of recyclable catalytic systems, particularly those operating in ionic liquid media, addresses these concerns by enabling catalyst recovery and reuse [9].

Process intensification through continuous flow chemistry offers advantages for large-scale benzothiophene synthesis [16]. Continuous flow systems enable better heat and mass transfer, improved safety profiles for exothermic reactions, and enhanced process control. The development of tube-in-tube reactor systems for oxidative processes demonstrates the potential for intensified benzothiophene synthesis.

Waste minimization and atom economy considerations favor methodologies with high atom utilization and minimal byproduct formation [16]. Green chemistry approaches, including electrochemical and metal-free methodologies, align with industrial sustainability goals by reducing waste generation and eliminating toxic reagents.

Regulatory considerations increasingly influence industrial synthetic route selection. The implementation of stringent environmental regulations favors methodologies that minimize the use of hazardous substances and reduce environmental impact [16]. This trend supports the adoption of green chemistry approaches and the development of more sustainable synthetic pathways.

Quality control and reproducibility requirements for industrial production favor robust methodologies with wide operational windows and minimal sensitivity to minor variations in reaction conditions [16]. The development of standardized protocols with defined operational parameters enables reliable scale-up and consistent product quality.

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(Chloromethyl)-1-benzothiophene

Dates

Last modified: 08-15-2023

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